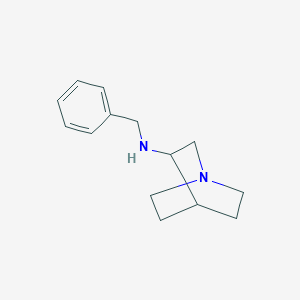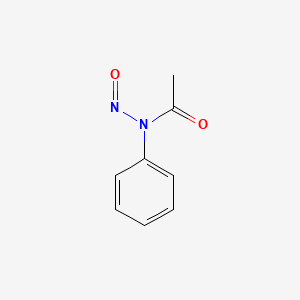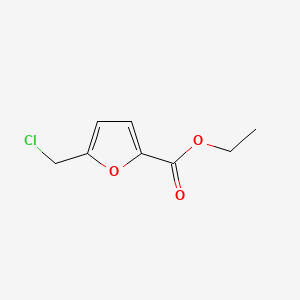
1-フェニルシクロヘプテン
概要
説明
1-Phenylcycloheptene is an organic compound with the molecular formula C13H16 It is a member of the cycloalkene family, characterized by a seven-membered ring with a phenyl group attached to one of the carbon atoms
科学的研究の応用
1-Phenylcycloheptene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Its derivatives may be explored for potential biological activities.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
Target of Action
This compound belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .
Mode of Action
It is known that aralkylamines can interact with various biological targets, potentially influencing their function .
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylcycloheptene can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylmagnesium bromide (a Grignard reagent) to form 1-phenylcycloheptanol, which is then dehydrated to yield 1-Phenylcycloheptene . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reaction.
Industrial Production Methods: Industrial production of 1-Phenylcycloheptene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity 1-Phenylcycloheptene.
化学反応の分析
Types of Reactions: 1-Phenylcycloheptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to cycloheptane derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: α,β-unsaturated ketones or alcohols.
Reduction: Cycloheptane derivatives.
Substitution: Halogenated phenylcycloheptenes.
類似化合物との比較
1-Phenylcyclohexene: A six-membered ring analog with similar reactivity but different steric properties.
1-Phenylcyclooctene: An eight-membered ring analog with distinct ring strain and reactivity.
Uniqueness: 1-Phenylcycloheptene is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. This makes it an interesting compound for studying ring dynamics and reactivity compared to its six- and eight-membered counterparts .
特性
IUPAC Name |
1-phenylcycloheptene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXUKFFAQKYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298993 | |
| Record name | 1-phenylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25308-75-2 | |
| Record name | NSC127391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylcycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenyl-cycloheptene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do the studies provide about the energy landscape of 1-phenylcycloheptene, particularly regarding its cis-trans isomerization?
A: The research on 1-phenylcycloheptene primarily focuses on understanding its energetic properties. Specifically, [, ] determined the heat of isomerization (Ect) for the conversion of cis-1-phenylcycloheptene to its trans isomer. Interestingly, the experimental Ect value was notably higher than that predicted by molecular mechanics calculations for cycloheptene. This discrepancy highlights the significant strain present in the trans isomer of 1-phenylcycloheptene due to the seven-membered ring structure. [] Further, the studies investigated the relaxed triplet energy of 1-phenylcycloheptene using time-resolved photoacoustic calorimetry. This technique provided valuable information about the energy levels within the molecule, which is crucial for understanding its photochemical behavior. []
Q2: How do computational methods contribute to our understanding of strained cycloalkenes like 1-phenylcycloheptene?
A: The studies used experimental data, including the energy of isomerization for 1-phenylcycloheptene and other cycloalkenes, to evaluate the accuracy of different computational approaches in modeling strained cyclic systems. [] By comparing calculated values with experimental results, researchers can assess the reliability of these computational methods for predicting the properties and behavior of similar strained molecules. This evaluation is essential for advancing the development and refinement of computational tools for chemical research.
Q3: What reactions involving 1-phenylcycloheptene are discussed in the provided research, and what is their significance?
A: One of the papers focuses on the reaction of 1-phenylcycloalkenes, including 1-phenylcycloheptene, with hypobromous acid. [] Although the abstract doesn't provide specific details about the reaction outcome, studying the addition reactions of strained cycloalkenes like 1-phenylcycloheptene is crucial for understanding their reactivity and potential applications in organic synthesis. Investigating such reactions can reveal valuable information about the influence of ring strain on the regioselectivity and stereoselectivity of the addition process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)



![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)

